molecular formula C27H24FN3O3S B11344799 5-(3-fluoro-4-methylphenyl)-N-{3-[(2-phenylethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,2-oxazole-3-carboxamide

5-(3-fluoro-4-methylphenyl)-N-{3-[(2-phenylethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,2-oxazole-3-carboxamide

Cat. No.: B11344799
M. Wt: 489.6 g/mol
InChI Key: XQUYLXMGUAFKAB-UHFFFAOYSA-N
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Description

5-(3-Fluoro-4-methylphenyl)-N-{3-[(2-phenylethyl)carbamoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1,2-oxazole-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a fluorinated aromatic ring, a cyclopenta[b]thiophene moiety, and an oxazole ring, making it an interesting subject for chemical and pharmacological studies.

Properties

Molecular Formula

C27H24FN3O3S

Molecular Weight

489.6 g/mol

IUPAC Name

5-(3-fluoro-4-methylphenyl)-N-[3-(2-phenylethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C27H24FN3O3S/c1-16-10-11-18(14-20(16)28)22-15-21(31-34-22)25(32)30-27-24(19-8-5-9-23(19)35-27)26(33)29-13-12-17-6-3-2-4-7-17/h2-4,6-7,10-11,14-15H,5,8-9,12-13H2,1H3,(H,29,33)(H,30,32)

InChI Key

XQUYLXMGUAFKAB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NC3=C(C4=C(S3)CCC4)C(=O)NCCC5=CC=CC=C5)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-fluoro-4-methylphenyl)-N-{3-[(2-phenylethyl)carbamoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1,2-oxazole-3-carboxamide typically involves multiple steps, including the formation of the oxazole ring, the introduction of the fluorinated aromatic group, and the construction of the cyclopenta[b]thiophene moiety. Key steps may include:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorinated Aromatic Group: This step may involve the use of fluorinated reagents and palladium-catalyzed cross-coupling reactions.

    Construction of the Cyclopenta[b]thiophene Moiety: This can be accomplished through a series of cyclization and functionalization reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluoro-4-methylphenyl)-N-{3-[(2-phenylethyl)carbamoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1,2-oxazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halides, nitro groups, or sulfonic acids.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes and interactions.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 5-(3-fluoro-4-methylphenyl)-N-{3-[(2-phenylethyl)carbamoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1,2-oxazole-3-carboxamide exerts its effects depends on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Enzymes: The compound may inhibit or activate specific enzymes, altering biochemical pathways.

    Interaction with Receptors: It could bind to cellular receptors, modulating signal transduction pathways.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • **5-(3-Fluoro-4-methylphenyl)-N-{3-[(2-phenylethyl)carbamoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1,2-oxazole-3-carboxamide
  • **5-(3-Fluoro-4-methylphenyl)-N-{3-[(2-phenylethyl)carbamoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1,2-oxazole-3-carboxamide
  • **5-(3-Fluoro-4-methylphenyl)-N-{3-[(2-phenylethyl)carbamoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1,2-oxazole-3-carboxamide

Uniqueness

The uniqueness of 5-(3-fluoro-4-methylphenyl)-N-{3-[(2-phenylethyl)carbamoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1,2-oxazole-3-carboxamide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

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